molecular formula C16H17N3O4S B2447773 Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate CAS No. 2034244-93-2

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate

Cat. No.: B2447773
CAS No.: 2034244-93-2
M. Wt: 347.39
InChI Key: DWDZKKRDBSAFIT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a cyclopropylmethoxy group, and an isonicotinamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the isonicotinamido group and the cyclopropylmethoxy group. Common reagents used in these reactions include ethyl bromoacetate, cyclopropylmethanol, and isonicotinic acid. The reactions are often carried out under reflux conditions with appropriate solvents such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.

Scientific Research Applications

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and isonicotinamido-containing molecules. Examples include:

Uniqueness

Ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)thiazole-4-carboxylate is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct steric and electronic properties. These properties may influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-2-22-15(21)12-9-24-16(18-12)19-14(20)11-5-6-17-13(7-11)23-8-10-3-4-10/h5-7,9-10H,2-4,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDZKKRDBSAFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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